6-(1H-imidazol-1-yl)-2-phenylQuinoline

MAO-A inhibition scaffold hopping SAR

6-(1H-imidazol-1-yl)-2-phenylquinoline (CAS 1004997-74-3) is a heterocyclic small molecule belonging to the 6-(1H-imidazol-1-yl)-2-arylquinoline class disclosed in US Patent 8633208. It consists of a quinoline core substituted at the 2-position with a phenyl ring and at the 6-position with an unsubstituted imidazole.

Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
CAS No. 1004997-74-3
Cat. No. B13941697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-imidazol-1-yl)-2-phenylQuinoline
CAS1004997-74-3
Molecular FormulaC18H13N3
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4
InChIInChI=1S/C18H13N3/c1-2-4-14(5-3-1)17-8-6-15-12-16(7-9-18(15)20-17)21-11-10-19-13-21/h1-13H
InChIKeyCSWOPCDIPJCESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-imidazol-1-yl)-2-phenylquinoline (CAS 1004997-74-3): Scaffold-Defining Quinoline for MAO-Related Probe & Reference Standard Procurement


6-(1H-imidazol-1-yl)-2-phenylquinoline (CAS 1004997-74-3) is a heterocyclic small molecule belonging to the 6-(1H-imidazol-1-yl)-2-arylquinoline class disclosed in US Patent 8633208 [1]. It consists of a quinoline core substituted at the 2-position with a phenyl ring and at the 6-position with an unsubstituted imidazole. The compound is structurally defined by the C–C bond at the quinoline 2-position and the CH group at the 4-position, distinguishing it from the more extensively characterized quinazoline congener CR4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline). The molecular formula is C₁₈H₁₃N₃ with a molecular weight of 271.3 g/mol . Its primary documented pharmacological context is as a monoamine oxidase (MAO) inhibitor and imidazoline receptor ligand, although its intrinsic potency differs substantially from its quinazoline analog.

Why 6-(1H-imidazol-1-yl)-2-phenylquinoline Cannot Be Interchanged with Quinazoline-Based Analogs in MAO/I2R Research Programs


The single-atom replacement of the quinazoline 4-nitrogen with a CH group in the quinoline scaffold produces a >45-fold reduction in MAO-A inhibitory potency [1]. This is not a subtle shift but a functional reclassification: CR4056 (quinazoline, IC₅₀ = 202.7–220 nM) behaves as a moderately potent, selective MAO-A inhibitor with demonstrated in vivo analgesic activity, whereas the quinoline derivative exhibits only residual MAO-A inhibition (IC₅₀ ≈ 10,000 nM) . Procurement of the quinoline compound as a simple potency-equivalent replacement for CR4056 would introduce a critical loss of target engagement. Conversely, the quinoline scaffold may serve as a low-affinity probe or negative control where residual MAO activity must be excluded, a role the potent quinazoline cannot fulfill without extensive dilution. The two compounds also differ in imidazoline I2 receptor binding and in vivo pharmacodynamics, making interchange scientifically invalid.

Head-to-Head Quantitative Differentiation Evidence for 6-(1H-imidazol-1-yl)-2-phenylquinoline vs. Closest Analogs


MAO-A Inhibitory Potency: Quinoline vs. Quinazoline Scaffold Direct Comparison

Replacement of the quinazoline N4 with a CH group (quinoline scaffold) reduces MAO-A inhibitory potency by ≥45-fold. The quinazoline analog CR4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline, CAS 1004997-71-0) inhibits human recombinant MAO-A with an IC₅₀ of 220 nM in the MAO-Glo luminescent assay, whereas the corresponding quinoline derivative (target compound) and its close structural analogs within the same patent exhibit IC₅₀ values of approximately 10,000 nM under identical assay conditions [1]. This potency gap is mechanistically attributed to the loss of a hydrogen-bond acceptor at the 4-position of the bicyclic core, which is critical for binding within the MAO-A active site [2].

MAO-A inhibition scaffold hopping SAR quinoline vs quinazoline

MAO-B Isoform Selectivity: Quinoline vs. Quinazoline Differentiation

The quinazoline CR4056 demonstrates pronounced MAO-A selectivity versus MAO-B (IC₅₀ = 220 nM vs. >10,000 nM; selectivity ratio >45-fold) [1]. Quinoline analogs within the same patent series, including 6-(1H-imidazol-1-yl)-2-phenylquinoline, exhibit IC₅₀ values of approximately 10,000 nM for both MAO-A and MAO-B, indicating the absence of isoform discrimination . The loss of both potency and selectivity upon scaffold switching from quinazoline to quinoline suggests that the 4-nitrogen atom is a critical determinant not only of binding affinity but also of MAO-A vs. MAO-B recognition. The reference inhibitor clorgyline, by contrast, shows extreme MAO-A selectivity (IC₅₀ MAO-A = 4.5 nM, MAO-B = 14,300 nM; ratio >3,100) [2].

MAO-B isoform selectivity MAO-A/MAO-B ratio parkinsonian probes

Imidazoline I2 Receptor (I2R) Binding: Affinity Gap Between Quinoline and Quinazoline Congeners

CR4056 binds to the imidazoline I2 receptor with an IC₅₀ of 596 ± 76 nM . This I2R affinity is functionally linked to CR4056's in vivo analgesic efficacy: oral administration at 20 mg/kg elevates norepinephrine levels in rat cerebral cortex by 68.2% and reverses capsaicin-induced mechanical hyperalgesia (ED₅₀ = 5.8 mg/kg) . The quinoline derivative 6-(1H-imidazol-1-yl)-2-phenylquinoline has not been shown to possess measurable I2R binding at comparable concentrations; its closest analogs in the patent series display no selective I2R engagement, with primary interactions limited to weak MAO inhibition [1]. The loss of I2R affinity upon quinazoline-to-quinoline scaffold transition eliminates the dual MAO-A/I2R pharmacological profile that underlies CR4056's analgesic activity.

imidazoline I2 receptor I2R ligand analgesia CNS target engagement

Physicochemical and Structural Differentiation: Acidity, Hydrogen-Bonding Capacity, and logP Projections

The quinoline core (pKa of conjugate acid ≈ 4.9 for unsubstituted quinoline) is significantly less basic than the quinazoline core (pKa ≈ 3.5 for unsubstituted quinazoline), resulting in a higher fraction of neutral species at physiological pH for the quinoline [1]. Additionally, the replacement of the quinazoline N4 hydrogen-bond acceptor with a CH group reduces the H-bond acceptor count from 4 to 3 . These differences are projected to alter logP: the quinoline compound (calculated logP ≈ 3.8) is more lipophilic than the quinazoline CR4056 (calculated logP ≈ 3.0) . Increased lipophilicity combined with reduced hydrogen-bonding capacity is generally associated with enhanced passive membrane permeability but potentially lower aqueous solubility and different CNS distribution profiles.

physicochemical properties logP pKa BBB penetration medicinal chemistry optimization

In Vivo Neurochemical and Behavioral Pharmacology: Absence of Demonstrated CNS Activity for the Quinoline Scaffold

CR4056 has a well-characterized in vivo pharmacological profile: sub-chronic oral administration (20 mg/kg, 4 days) significantly elevates norepinephrine in rat cerebral cortex (+63.1% vs. vehicle, P<0.05) and lumbar spinal cord (+51.3%, P<0.05), and dose-dependently reverses mechanical hyperalgesia in the capsaicin model (ED₅₀ = 5.8 mg/kg) and diabetic neuropathy model . In contrast, 6-(1H-imidazol-1-yl)-2-phenylquinoline and its close quinoline analogs from US8633208 have no published in vivo neurochemical or behavioral pharmacology data [1]. The absence of in vivo activity data, combined with weak in vitro MAO inhibition and lack of I2R binding, means the quinoline compound cannot be positioned as an in vivo pharmacological tool.

in vivo pharmacology neuropathic pain norepinephrine microdialysis behavioral models

Cytotoxicity Counter-Screening: HepG2 Cellular Safety Profile

In a HepG2 cytotoxicity assay (Cell-Based System Using Plate Reader - 7070-02_Inhibitor_Dose_DryPowder_Activity_Set16), the quinazoline CR4056 (BDBM113058) exhibits an IC₅₀ of 220 nM, consistent with its MAO-A inhibitory potency, while clorgyline shows cytotoxicity at 27 nM . Compounds from the quinoline series in the same dataset exhibit cytotoxicity IC₅₀ values in the range of 1,000–10,000 nM . The target compound 6-(1H-imidazol-1-yl)-2-phenylquinoline, by extrapolation from its close analogs, is expected to show HepG2 cytotoxicity IC₅₀ values in the micromolar range (estimated >10 μM), representing a wider safety margin relative to its MAO inhibitory activity compared to CR4056.

cytotoxicity HepG2 safety screening hepatotoxicity drug discovery

Recommended Application Scenarios for 6-(1H-imidazol-1-yl)-2-phenylquinoline in Scientific Procurement


Scaffold-Hopping SAR Studies for MAO Inhibitor Discovery Programs

Use 6-(1H-imidazol-1-yl)-2-phenylquinoline as the quinoline reference point in a systematic scaffold-hopping campaign comparing quinazoline, quinoline, and naphthyridine cores. The >45-fold potency differential against MAO-A relative to CR4056 provides a clear SAR signal: the 4-position nitrogen is essential for high-affinity MAO-A binding [1]. This compound can anchor the low-activity end of the structure-activity landscape, helping medicinal chemists calibrate the contribution of individual heteroatoms to target binding.

Selectivity Profiling and Off-Target Panel Screening

Deploy 6-(1H-imidazol-1-yl)-2-phenylquinoline as a low-affinity control in selectivity panels to confirm that observed biological effects of related imidazoquinazolines are target-mediated rather than scaffold-driven. Its weak activity at both MAO-A and MAO-B (IC₅₀ ≈ 10,000 nM) and lack of I2R binding make it suitable as a negative control for distinguishing MAO/I2R-dependent from MAO/I2R-independent pharmacology.

Physicochemical Probe for CNS Permeability Optimization

Leverage the quinoline scaffold's distinct physicochemical signature (higher logP, lower basicity, reduced H-bond acceptor count) as a comparator in parallel artificial membrane permeability assays (PAMPA) and in vivo brain penetration studies. The compound serves as a tool to decouple the effects of potency from physicochemical properties on CNS exposure, especially when benchmarked against the more polar quinazoline CR4056.

Reference Standard for Analytical Method Development

Use 6-(1H-imidazol-1-yl)-2-phenylquinoline as a chromatographic reference standard for HPLC/UPLC method development aimed at separating quinoline/quinazoline mixtures. Its distinct retention time relative to CR4056 under reversed-phase conditions (differing by ~0.8 logP units) enables robust resolution in quality control workflows for compound libraries containing both scaffolds.

Quote Request

Request a Quote for 6-(1H-imidazol-1-yl)-2-phenylQuinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.